1,2,5-Oxadiazol-3-amine, 4,4'-(1,4,2,5-dioxadiazine-3,6-diyl)bis-
Description
This compound is a heterocyclic organic molecule featuring a central 1,4,2,5-dioxadiazine ring (a six-membered ring containing two oxygen and two nitrogen atoms) symmetrically linked to two 1,2,5-oxadiazol-3-amine moieties. These characteristics make it relevant in high-energy materials (HEMs), coordination polymers, and supramolecular chemistry.
Key structural attributes include:
- Molecular formula: C₆H₈N₆O₄ (as per a structurally related compound with similar backbone features) .
- Functional groups: Oxadiazole rings (1,2,5-oxadiazole), amine groups, and ether linkages.
- Applications: Primarily explored in energetic coordination polymers due to its multi-dentate ligand capabilities .
Properties
CAS No. |
147085-15-2 |
|---|---|
Molecular Formula |
C6H4N8O4 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
4-[6-(4-amino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazin-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H4N8O4/c7-3-1(9-17-11-3)5-13-16-6(14-15-5)2-4(8)12-18-10-2/h(H2,7,11)(H2,8,12) |
InChI Key |
KDKCQOGAMSFYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C2=NOC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Preparation Methods
Oxidative Dimerization of Diaminofurazan Derivatives
Reaction Overview
The oxidative dimerization of 3,4-diamino-1,2,5-oxadiazole (diaminofurazan) represents a foundational route. This method employs hydrogen peroxide (H₂O₂) and ammonium persulfate ((NH₄)₂S₂O₈) in sulfuric acid (H₂SO₄) to form the dioxadiazine core.
Procedure :
- Step 1 : Diaminofurazan (1) is treated with H₂O₂/(NH₄)₂S₂O₈ in H₂SO₄ at 30–35°C for 2 hours, yielding diaminoazoxyfurazan (4) (30% yield).
- Step 2 : Further oxidation of (4) under identical conditions at 50°C produces the target compound (40% yield based on recovered starting material).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 3,4-Diamino-1,2,5-oxadiazole | |
| Oxidizing Agents | H₂O₂/(NH₄)₂S₂O₈ | |
| Temperature | 30–50°C | |
| Yield | 40% (Step 2) |
Analytical Validation :
Cyclization of Chloroxime-Containing Furoxans with Azoles
Methodology
This approach leverages cyclization between furoxan chloroximes and N-α-halogenated azoles (e.g., 2-chloro-4-nitroimidazole) to assemble the dioxadiazine ring.
Procedure :
- Intermediate Synthesis :
- Furoxan chloroxime (e.g., 4-(chloro(hydroxyimino)methyl)-3-cyano-1,2,5-oxadiazole 2-oxide) is prepared via nitration of amidoxime precursors.
- Cyclization :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Catalyst | Triethylamine | |
| Reaction Time | 12 hours | |
| Yield | 65–75% |
Analytical Validation :
Hydrazide Intermediate Dehydration
Two-Step Synthesis via Hydrazides
This method involves forming bis-hydrazide intermediates followed by cyclodehydration.
Procedure :
- Hydrazide Formation :
- Reaction of m-carboethoxybenzoyl chloride with hydrazine sulfate (N₂H₄·H₂SO₄) in tetrahydrofuran (THF) yields N',N''-bis(m-carboethoxybenzoyl)hydrazide.
- Cyclodehydration :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclizing Agent | POCl₃ or (Ac)₂O | |
| Solvent | Dimethylacetamide (DMAc) | |
| Yield | 50–62% |
Analytical Validation :
One-Pot Synthesis via Superbase-Mediated Cyclization
Simplified Route
A one-pot method using NaOH/DMSO superbase facilitates simultaneous oxadiazole and dioxadiazine formation.
Procedure :
- Reactants : Amidoxime and methyl/ethyl carboxylates.
- Conditions : Stirring in NaOH/DMSO at 25°C for 4–24 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Base/Solvent System | NaOH/DMSO | |
| Reaction Time | 4–24 hours | |
| Yield | 11–90% |
Challenges :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Oxidative Dimerization | Scalable; uses common reagents | Moderate yields; sensitivity | 30–40% |
| Cyclization with Azoles | High regioselectivity | Requires inert conditions | 65–75% |
| Hydrazide Dehydration | High purity | Multi-step; toxic reagents | 50–62% |
| One-Pot Superbase | Simplified workflow | Variable yields | 11–90% |
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives, which are useful in energetic materials.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxadiazoles and dioxadiazines, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
1,2,5-Oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazol-3-amine, 4,4’-(1,4,2,5-dioxadiazine-3,6-diyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the oxadiazole and dioxadiazine rings .
Comparison with Similar Compounds
Structural Analogues in the Oxadiazole Family
4,4′-[1,2-Ethanediylbis(oxy)]bis(1,2,5-oxadiazol-3-amine)
- Molecular formula : C₆H₈N₆O₄ .
- Key differences : Replaces the central dioxadiazine ring with a flexible ethylene-dioxy linker.
- Properties : Lower thermal stability compared to rigid dioxadiazine-linked derivatives due to reduced conjugation and rotational freedom in the ethylene bridge.
3,6-Bis(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine
- Molecular formula : C₈H₆N₁₀O₆ (estimated from literature) .
- Key differences: Nitroamino (-NHNO₂) substituents replace amine groups, enhancing oxygen balance and detonation performance.
- Properties: Detonation velocity: ~8,500 m/s (calculated for coordination polymers incorporating this ligand). Thermal stability: Decomposition temperature >200°C, superior to non-nitrated analogues.
4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
- Molecular formula : C₁₀H₁₁N₇O (from ).
- Applications : Explored in medicinal chemistry (e.g., kinase inhibition) rather than energetic materials .
Comparative Data Table
*Estimated based on analogous dioxadiazine derivatives.
Key Research Findings
Energetic Performance: The dioxadiazine core in the target compound enhances density and oxygen balance compared to ethylene-dioxy analogues, critical for explosive performance . Nitroamino derivatives exhibit superior detonation velocities (~8,500 m/s) but require careful handling due to higher sensitivity .
Coordination Chemistry :
- The target compound’s dual oxadiazole-amine sites enable the formation of silver(I)-based metal-organic frameworks (MOFs) with exceptional thermal stability (decomposition >300°C in some cases) .
- Ethylene-dioxy derivatives show weaker metal-ligand interactions due to steric hindrance from the flexible bridge .
Stability and Reactivity :
- Imidazopyridine-substituted oxadiazoles (e.g., C₁₀H₁₁N₇O) demonstrate enhanced hydrolytic stability but lack the oxygen-rich backbone needed for energetic applications .
Q & A
Q. What are the optimal synthetic routes for preparing 1,2,5-Oxadiazol-3-amine derivatives, and which characterization techniques validate their structural integrity?
A multi-step synthesis using s-triazine frameworks is commonly employed, involving condensation reactions and heterocyclic coupling. Structural validation requires techniques such as ¹H NMR , ¹³C NMR , FTIR , and mass spectrometry to confirm bond formation and functional group integrity. For example, NMR spectra can resolve amine proton environments, while mass spectrometry verifies molecular ion peaks .
Q. How can computational chemistry tools be integrated into the design of novel oxadiazole derivatives?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are used to predict transition states and optimize reaction conditions. These tools reduce experimental trial-and-error by simulating energy barriers and intermediate stability, enabling targeted synthesis of derivatives with desired properties .
Q. What safety protocols are critical when handling reactive intermediates during the synthesis of 1,2,5-oxadiazole derivatives?
Strict adherence to lab safety regulations, including proper ventilation, use of personal protective equipment (PPE), and emergency first-aid measures (e.g., immediate medical consultation for exposure), is mandatory. Compliance with institutional chemical hygiene plans and 100% safety exam proficiency is required before experimental work .
Advanced Questions
Q. What advanced methodologies are recommended for analyzing reaction mechanisms in oxadiazole-based heterocyclic systems?
Combine time-resolved spectroscopy (e.g., UV-Vis or Raman) with computational modeling to track intermediate species. For example, transient absorption spectroscopy can capture short-lived intermediates, while quantum mechanics/molecular mechanics (QM/MM) simulations map reaction coordinates. This dual approach resolves ambiguities in proposed mechanisms .
Q. What strategies are effective in resolving contradictory data in the spectroscopic characterization of oxadiazole derivatives?
Use multi-technique validation : Cross-reference NMR data with X-ray crystallography or high-resolution mass spectrometry (HRMS) to confirm structural assignments. For spectral overlaps (e.g., amine vs. aromatic protons), isotopic labeling or 2D NMR (COSY, HSQC) can isolate signals. Factorial design experiments may also identify confounding variables (e.g., solvent polarity) affecting spectral outcomes .
Q. How can factorial design be applied to optimize reaction conditions in the synthesis of bis-oxadiazole derivatives?
A full factorial design tests variables (temperature, catalyst loading, solvent ratio) at multiple levels to identify interactions. For example, a 2³ design (three variables, two levels each) quantifies the impact of temperature on coupling efficiency. Response surface methodology (RSM) then models nonlinear relationships, enabling precise optimization of yield and purity .
Q. What methodological approaches are employed to assess the biological activity of 1,2,5-oxadiazol-3-amine derivatives?
Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity. Antimicrobial assays (e.g., minimum inhibitory concentration, MIC) are performed using standardized protocols (CLSI guidelines), while cytotoxicity is evaluated via MTT assays. Computational docking screens derivatives against target enzymes (e.g., bacterial topoisomerases) to prioritize synthesis .
Q. How do modern chemical software platforms enhance data management and analysis in oxadiazole derivative research?
Platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., diffusion rates in heterogeneous catalysis). Machine learning algorithms analyze high-throughput data to identify trends, while blockchain-secured databases ensure data integrity. Automated workflows integrate spectroscopic data with computational predictions, reducing manual errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
